

# A Comprehensive Technical Guide to the Research Landscape of 4-Amino-2-hydroxybenzamide

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## Compound of Interest

Compound Name: **4-Amino-2-hydroxybenzamide**

Cat. No.: **B1596299**

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This guide provides an in-depth exploration of **4-Amino-2-hydroxybenzamide**, a versatile scaffold in medicinal chemistry. It is intended for researchers, scientists, and professionals in drug development, offering a curated overview of its synthesis, physicochemical properties, and diverse biological activities. The content herein is structured to deliver not just data, but also the underlying scientific rationale, empowering researchers to build upon existing knowledge and forge new paths in therapeutic innovation.

## Introduction: The Significance of the Salicylamide Scaffold

The salicylamide core, characterized by a 2-hydroxybenzamide structure, is a privileged pharmacophore in drug discovery. **4-Amino-2-hydroxybenzamide**, a key member of this family, has emerged as a foundational building block for a multitude of derivatives exhibiting a broad spectrum of biological activities. Its inherent structural features—a primary aromatic amine, a phenolic hydroxyl group, and an amide—provide multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This guide will traverse the key research domains where this molecule has made a significant impact, from its antimicrobial and antiviral potential to its role in the development of epigenetic modulators for cancer therapy.

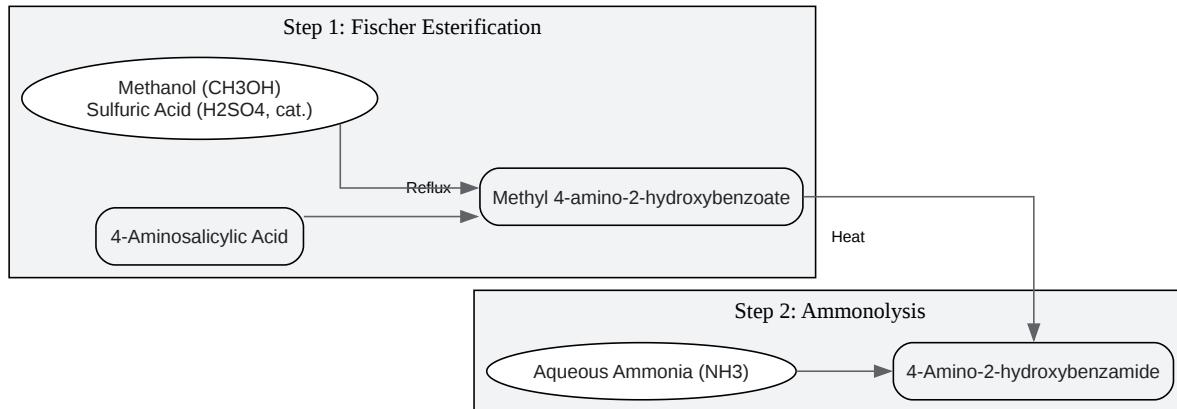
# Physicochemical Properties of 4-Amino-2-hydroxybenzamide

A thorough understanding of a molecule's physicochemical properties is fundamental to its application in drug development. These properties govern its solubility, stability, and ability to interact with biological targets. The key characteristics of **4-Amino-2-hydroxybenzamide** are summarized below.

Property	Value	Source
Chemical Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	152.15 g/mol	<a href="#">[1]</a>
CAS Number	5985-89-7	<a href="#">[1]</a>
Appearance	Solid	<a href="#">[1]</a>
pKa	7.14	<a href="#">[1]</a>
SMILES	C1=CC(=C(C=C1N)O)C(=O)N	<a href="#">[1]</a>

## Synthesis of 4-Amino-2-hydroxybenzamide

While **4-Amino-2-hydroxybenzamide** can be produced by the thermal decomposition of 4-amino-2,6-dihydroxyphenylacetamide, a more controlled and scalable laboratory synthesis is often desired.[\[1\]](#) A robust and logical approach involves a two-step process starting from the readily available 4-aminosalicylic acid. This method first protects the carboxylic acid as a methyl ester, which is then converted to the primary amide via ammonolysis.

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Caption: A two-step synthesis of **4-Amino-2-hydroxybenzamide**.

## Experimental Protocol: Two-Step Synthesis

### Step 1: Synthesis of Methyl 4-amino-2-hydroxybenzoate (Esterification)

This Fischer esterification protocol is adapted from standard procedures for the esterification of salicylic acid derivatives.[\[2\]](#)

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminosalicylic acid (1 equivalent) in an excess of anhydrous methanol (e.g., 10-20 equivalents).
- **Catalyst Addition:** While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the suspension.
- **Reflux:** Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

- Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.
- Neutralization and Extraction: Dissolve the residue in ethyl acetate and carefully neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
- Purification: The solvent is evaporated to yield the crude methyl 4-amino-2-hydroxybenzoate, which can be further purified by recrystallization or column chromatography.

### Step 2: Synthesis of **4-Amino-2-hydroxybenzamide** (Ammonolysis)

The ammonolysis of the methyl ester is a standard method for the formation of primary amides.

[3]

- Reaction Setup: In a sealed pressure vessel, dissolve the methyl 4-amino-2-hydroxybenzoate (1 equivalent) from the previous step in a concentrated aqueous solution of ammonia (e.g., 28-30%).
- Heating: Heat the sealed vessel to 80-100°C for 12-24 hours. The reaction should be monitored for the consumption of the starting material by TLC.
- Isolation: After cooling the reaction mixture to room temperature, the product, **4-Amino-2-hydroxybenzamide**, will often precipitate out of the solution.
- Purification: The solid product is collected by filtration, washed with cold water, and dried under vacuum. If necessary, the product can be recrystallized from a suitable solvent such as water or an ethanol/water mixture to achieve higher purity.

## Biological Activities and Therapeutic Potential

The **4-Amino-2-hydroxybenzamide** scaffold is a fertile ground for the discovery of new therapeutic agents. Its derivatives have shown promise in a variety of disease areas.

## Antimicrobial Activity

**4-Amino-2-hydroxybenzamide** itself has demonstrated potent inhibitory effects against the growth of various bacteria and yeast, including *Mycobacterium tuberculosis*, *Pseudomonas*

aeruginosa, and *Staphylococcus aureus*.<sup>[1]</sup> The proposed mechanism of action for its antimicrobial effects is the inhibition of RNA and protein synthesis.<sup>[1]</sup> Salicylamide derivatives have been shown to be rapidly bactericidal against multidrug-resistant *Neisseria gonorrhoeae*.<sup>[4]</sup>

#### Structure-Activity Relationship (SAR) Insights:

The antimicrobial activity of salicylamide derivatives is often influenced by the nature and position of substituents on the aromatic rings. For instance, the presence of the amide and hydroxyl groups on the salicylamide core is crucial for its antigenorrheal activity.<sup>[4]</sup>

Compound/Derivative	Target Microorganism	MIC (µg/mL)	Reference
Salicylamide	Neisseria gonorrhoeae (antibiotic-resistant strains)	8 - 32	<a href="#">[4]</a>
Salicylamide Derivatives	<i>Staphylococcus aureus</i>	≤0.03 µmol/L	<a href="#">[5]</a>
Salicylamide Derivatives	<i>Mycobacterium kansasii</i>	1.58 µmol/L	<a href="#">[5]</a>

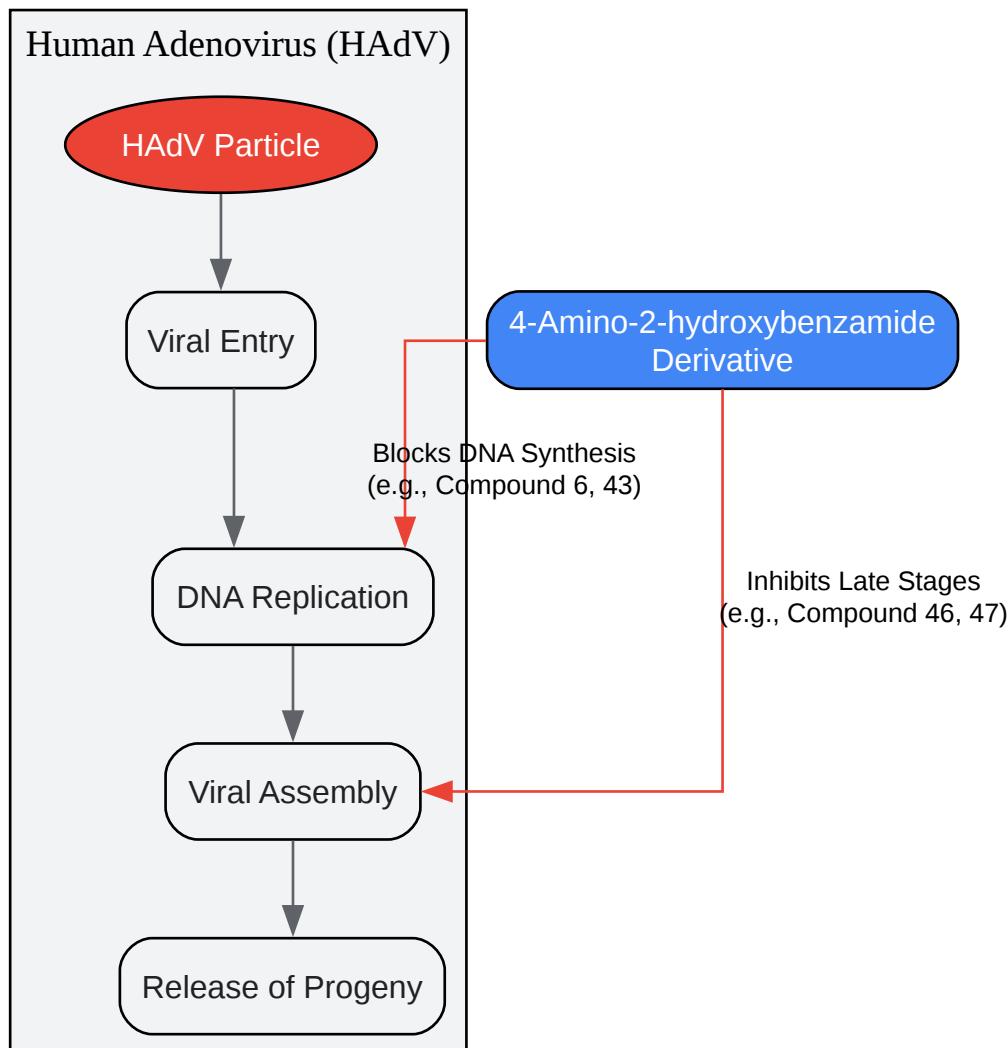
## Antiviral Activity

Derivatives of salicylamides, such as niclosamide, have shown broad-spectrum antiviral activity.<sup>[6]</sup> Research into derivatives of **4-Amino-2-hydroxybenzamide** has identified potent inhibitors of human adenovirus (HAdV) and respiratory syncytial virus (RSV).<sup>[4][7]</sup>

#### Mechanism of Action:

The antiviral mechanism of salicylamide derivatives is often multifaceted. Niclosamide, for example, is thought to inhibit viral entry by neutralizing the pH of endosomes.<sup>[6][8]</sup> In the case of HAdV, some **4-Amino-2-hydroxybenzamide** analogues are believed to target the viral DNA replication process, while others appear to suppress later stages of the viral life cycle.<sup>[7]</sup> For

RSV, these derivatives have been shown to suppress not only viral replication but also the associated inflammatory responses by inhibiting the activation of IRF3 and NF- $\kappa$ B.[4]



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Caption: Proposed antiviral mechanisms of **4-Amino-2-hydroxybenzamide** derivatives against HAdV.

Antiviral Activity Data:

Compound	Virus	IC <sub>50</sub> (µM)	CC <sub>50</sub> (µM)	Selectivity Index (SI)	Reference
Compound 15	HAdV	0.27	156.8	>580	[7]

## Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A significant area of research for 4-aminobenzamide derivatives is in the development of histone deacetylase (HDAC) inhibitors for cancer therapy. HDACs are enzymes that play a crucial role in the epigenetic regulation of gene expression, and their dysregulation is a hallmark of many cancers.[9] By inhibiting HDACs, these compounds can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

Structure-Activity Relationship (SAR) for HDAC Inhibition:

The general pharmacophore for benzamide-based HDAC inhibitors consists of a zinc-binding group (ZBG), a linker, and a surface-binding "cap" group.[9]

- Zinc-Binding Group: The ortho-aminobenzamide moiety is a key feature, with the amino group coordinating to the zinc ion in the active site of class I HDACs.
- Linker: The benzamide core acts as a rigid linker.
- Cap Group: Modifications to the "cap" group, which interacts with the rim of the catalytic pocket, can significantly impact potency and selectivity. Studies have shown that increasing the electron density on the benzamide ring can enhance inhibitory activity.[10]

Derivative Class	Target HDACs	IC <sub>50</sub> Range	Reference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide	HDAC1, HDAC2, HDAC3	95.2 - 260.7 nM	<a href="#">[11]</a>
4-(aminomethyl)-N-hydroxybenzamide derivatives	HDAC6 selective	Sub-micromolar	<a href="#">[12]</a>
Benzamide derivatives with CH <sub>3</sub> /NH <sub>2</sub> at R <sub>2</sub> position	HDAC1, HDAC2, HDAC3	0.65 - 1.70 μM	<a href="#">[7]</a>

## Key Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step protocols for key assays relevant to the study of **4-Amino-2-hydroxybenzamide** and its derivatives.

### Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

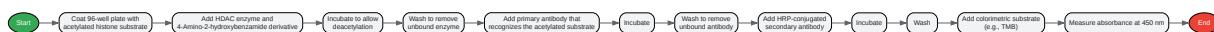
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.[\[13\]](#)

- Preparation of Compound Stock Solution: Prepare a concentrated stock solution of **4-Amino-2-hydroxybenzamide** or its derivative in a suitable solvent (e.g., DMSO).
- Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the compound in a sterile liquid growth medium (e.g., Mueller-Hinton Broth).
- Inoculum Preparation: Prepare a standardized inoculum of the test bacterium equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10<sup>5</sup> CFU/mL in each well.

- Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. Include a positive control (no compound) and a negative control (no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

## Protocol: Colorimetric Histone Deacetylase (HDAC) Inhibition Assay

This ELISA-like assay measures the ability of a compound to inhibit HDAC activity.[\[5\]](#)



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## Sources

- 1. Antiviral activity of substituted salicylanilides--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Repurposing Salicylamide for Combating Multidrug-Resistant Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New derivatives of salicylamides: Preparation and antimicrobial activity against various bacterial species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]

- 7. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of niclosamide as a novel antiviral agent against porcine epidemic diarrhea virus infection by targeting viral internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Broad Spectrum Antiviral Agent Niclosamide and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
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